molecular formula C29H52 B1200593 5alpha-Poriferastane

5alpha-Poriferastane

Cat. No.: B1200593
M. Wt: 400.7 g/mol
InChI Key: GKBHKNPLNHLYHT-OHWAHKCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Poriferastane (C₂₉H₅₂, molecular weight 400.4069 g/mol) is a steroidal stanol classified under the lipid category ST 29:0, characterized by a saturated tetracyclic hydrocarbon backbone with a 5alpha (5α) stereochemical configuration . It belongs to the poriferastane family, a group of sterols and stanols often isolated from marine sponges (Porifera), though its natural occurrence and biological roles remain under investigation. Structurally, it shares a C24-ethyl substituent with plant-derived stanols like stigmastane derivatives, but its stereochemical and functional distinctions set it apart from analogs such as 5alpha-stigmastane and 5beta-poriferastane .

Properties

Molecular Formula

C29H52

Molecular Weight

400.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23-,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

GKBHKNPLNHLYHT-OHWAHKCESA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 5alpha-Poriferastane with structurally related compounds, highlighting key differences in stereochemistry, substituents, and functional groups:

Compound Name Configuration Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound C24-ethyl, saturated backbone C₂₉H₅₂ 400.4069
5alpha-Stigmastane C24-ethyl, saturated backbone C₂₉H₅₂ 400.4069
5beta-Poriferastane C24-ethyl, saturated backbone C₂₉H₅₂ 400.4069
5beta-Stigmastane C24-ethyl, saturated backbone C₂₉H₅₂ 400.4069
beta-Sitostenone N/A C24-ethyl, Δ⁷ ketone C₂₉H₄₈O 412.3705

Key Observations :

  • Stereochemical Differentiation : The 5α/5β configurations influence the spatial orientation of the sterol backbone, impacting membrane interactions and enzymatic recognition. For instance, this compound’s 5α-hydrogen axial orientation contrasts with the equatorial 5β-hydrogen in its beta-configured analogs, altering lipid bilayer integration .
  • Isomeric Challenges : Despite identical molecular formulas and weights, this compound and 5alpha-Stigmastane differ in substituent arrangements (e.g., ethyl group positioning), necessitating advanced analytical techniques for differentiation .

Analytical Challenges in Differentiating Steroidal Compounds

Chemical analysis of these compounds requires precision due to their structural similarities. As noted in REACH guidance, methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for resolving stereochemical and substituent variations . For example:

  • NMR : Distinguishes 5α/5β configurations via coupling constants and chemical shifts in the cyclohexane rings.
  • Chromatography : Reverse-phase HPLC can separate this compound from stigmastane derivatives based on slight polarity differences.

However, challenges persist:

  • Ambiguity in Elemental Analysis: Standard elemental analysis cannot differentiate isomers like this compound and 5alpha-Stigmastane, as they share identical elemental compositions .
  • Cost and Complexity : Advanced techniques like 2D-NMR or X-ray crystallography are resource-intensive, limiting their routine use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Poriferastane
Reactant of Route 2
5alpha-Poriferastane

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